Akr1C3-IN-8

Description

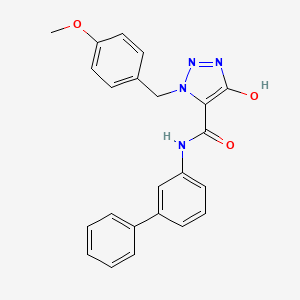

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20N4O3 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-(3-phenylphenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C23H20N4O3/c1-30-20-12-10-16(11-13-20)15-27-21(23(29)25-26-27)22(28)24-19-9-5-8-18(14-19)17-6-3-2-4-7-17/h2-14,29H,15H2,1H3,(H,24,28) |

InChI Key |

WFNATBSTZPICEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Cellular Landscape of AKR1C3 Inhibition: A Technical Guide to the Targets of Indomethacin

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the cellular targets of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibition by indomethacin. This guide provides an in-depth analysis of the molecular pathways affected by this potent anti-inflammatory drug and AKR1C3 inhibitor, offering valuable insights for cancer research and therapeutic development.

Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), is a known inhibitor of AKR1C3, an enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer. While the inhibitory effect on AKR1C3 is a key mechanism, a complete understanding of indomethacin's cellular targets is crucial for optimizing its therapeutic potential and mitigating off-target effects. This guide summarizes key findings from proteomic analyses of cancer cells treated with indomethacin, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Quantitative Analysis of Protein Expression Changes

Proteomic studies have revealed significant alterations in the expression levels of numerous proteins in cancer cells following treatment with indomethacin. These changes highlight the broad impact of indomethacin on cellular function, extending beyond its direct inhibition of AKR1C3. The following table summarizes the key protein expression changes identified in human colorectal cancer cells (HCT116) and tumors in nude mice.

| Protein Name | Cellular Function | Fold Change/Expression Change | Cell/Tissue Type | Reference |

| Wnt1-inducible signaling pathway protein 1 (WISP-1) | Signaling | Downregulated | HCT116 cells | [1] |

| Bcl-2-related protein A1 (Bfl-1) | Apoptosis Regulation | Downregulated | HCT116 cells | [1] |

| Mitogen-activated protein kinase (MAPK) | Signal Transduction | Downregulated | HCT116 cells | [1] |

| Galectin-1 | Cell Adhesion, Proliferation | Decreased | HCT116-derived tumors in nude mice | [2] |

| Annexin A1 | Inflammation, Apoptosis | Decreased | HCT116-derived tumors in nude mice | [2] |

| Annexin IV | Calcium-dependent binding | Decreased | HCT116-derived tumors in nude mice | [2] |

| Transcription factor BTF3A | Transcription Regulation | Decreased | HCT116-derived tumors in nude mice | [2] |

| Calreticulin | Calcium Homeostasis, Chaperone | Decreased | HCT116-derived tumors in nude mice | [2] |

Key Signaling Pathways Modulated by Indomethacin

The proteomic data underscores the influence of indomethacin on critical cellular signaling pathways that govern cell growth, survival, and proliferation. The inhibition of AKR1C3 by indomethacin has been shown to downregulate the Myc pathway and Androgen Receptor (AR)/AR-V7 signaling in resistant prostate cancer cells.[3]

Caption: Indomethacin inhibits AKR1C3, leading to the downregulation of the Myc and AR/AR-V7 signaling pathways.

Furthermore, the observed changes in protein expression in colorectal cancer cells suggest that indomethacin exerts its anti-cancer effects through cyclooxygenase (COX)-independent pathways, inducing apoptosis and suppressing cell growth.[1]

Caption: Indomethacin downregulates pro-survival proteins and induces apoptosis in colorectal cancer cells.

Experimental Protocols

The identification of these cellular targets was achieved through rigorous proteomic analysis. The general workflow for these experiments is outlined below.

Caption: A typical experimental workflow for proteomic analysis of indomethacin-treated cells.

A detailed methodology for a representative proteomics study is as follows:

Cell Culture and Treatment: Human colorectal cancer HCT116 cells, which do not express COX, were cultured in appropriate media.[1] Cells were treated with a specified concentration of indomethacin or a vehicle control for a defined period.[1]

Protein Extraction and Quantification: Total proteins were extracted from both treated and untreated cells using lysis buffers. The concentration of the extracted proteins was determined using a standard protein assay.

Two-Dimensional Gel Electrophoresis (2-DE): Equal amounts of protein from each sample were separated by 2-DE. The first dimension, isoelectric focusing, separated proteins based on their isoelectric point (pI). The second dimension, SDS-PAGE, separated proteins based on their molecular weight.

Image Analysis: The 2-DE gels were stained, and the protein spot patterns were captured using a high-resolution scanner. Specialized software was used to analyze the images, compare the protein spot intensities between the treated and control groups, and identify differentially expressed proteins.[1]

Protein Identification by Mass Spectrometry: The differentially expressed protein spots were excised from the gels and subjected to in-gel digestion with trypsin. The resulting peptide fragments were analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).[1][2]

Database Searching: The peptide mass fingerprint data obtained from MALDI-TOF MS was used to search protein databases (e.g., SWISS-PROT/TrEMBL) to identify the proteins.[1][2]

This in-depth guide on the cellular targets of indomethacin provides a critical resource for the scientific community. By elucidating the broader molecular impact of AKR1C3 inhibition, this information will aid in the rational design of more selective and effective cancer therapies and contribute to a deeper understanding of the complex mechanisms underlying the anti-neoplastic effects of indomethacin.

References

Akr1C3 Inhibition: A Technical Guide to its Impact on Androgen and Estrogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in human steroid metabolism.[1][2][3] It plays a critical role in the biosynthesis of potent androgens and estrogens, making it a significant therapeutic target in hormone-dependent diseases, particularly castration-resistant prostate cancer (CRPC) and certain breast cancers.[2][4][5][6] This technical guide provides an in-depth analysis of the effects of AKR1C3 inhibition on androgen and estrogen metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While specific data for a compound designated "Akr1c3-IN-8" is not publicly available, this guide leverages data from well-characterized AKR1C3 inhibitors to illustrate the functional consequences of targeting this enzyme.

Core Function of Akr1C3 in Steroid Metabolism

AKR1C3 is a versatile enzyme that catalyzes the NADPH-dependent reduction of various steroid substrates. Its primary roles in androgen and estrogen metabolism include:

-

Androgen Synthesis: AKR1C3 converts weak androgens, such as androstenedione (AD) and 5α-androstanedione, into the potent androgens testosterone and 5α-dihydrotestosterone (DHT), respectively.[1][4] This function is particularly crucial in CRPC, where intratumoral androgen synthesis drives disease progression despite low circulating testosterone levels.[1][7][8]

-

Estrogen Synthesis: AKR1C3 contributes to the production of the potent estrogen, 17β-estradiol, from the weaker estrogen, estrone.[5][9][10] This activity is relevant in estrogen receptor-positive (ER+) breast cancer.[5][10]

Impact of Akr1C3 Inhibition on Androgen and Estrogen Levels: Quantitative Data

The inhibition of AKR1C3 is expected to decrease the production of potent androgens and estrogens. The following tables summarize the quantitative effects of known AKR1C3 inhibitors on steroid hormone levels, providing a framework for understanding the potential impact of novel inhibitors like this compound.

Table 1: Effect of AKR1C3 Inhibitors on Testosterone Levels

| Inhibitor | Cell Line/Model | Substrate | Inhibitor Concentration | % Inhibition of Testosterone Production | Reference |

| SN33638 | LAPC4 AKR1C3-overexpressing cells | Androstenedione | 10 µM | 96.8% | [10] |

| SN33638 | 22RV1 cells | Androstenedione | 10 µM | 50.8% | [10] |

| Indomethacin | DuCaP cells | DHEA | 10-25 µM | Dose-dependent decrease | [11] |

| BAY1128688 | Healthy Women (Phase 1 Study) | Endogenous | Not specified | Reduction in testosterone conversion from androstenedione expected | [12] |

Table 2: Effect of AKR1C3 Inhibitors on 17β-Estradiol Levels

| Inhibitor | Cell Line/Model | Substrate | Inhibitor Concentration | Effect on 17β-Estradiol Production | Reference |

| SN33638 | ER-positive breast cancer cell lines | Estrone | Not specified | Little effect | [13] |

| BAY1128688 | Healthy Premenopausal Women (Phase 1 Study) | Endogenous | Not specified | No significant change in circulating 17β-estradiol | [12] |

Note: The effect of AKR1C3 inhibition on estradiol levels can be complex and cell-type dependent, as other enzymes can also catalyze the conversion of estrone to estradiol.

Experimental Protocols

Understanding the methodologies used to assess the impact of AKR1C3 inhibitors is crucial for interpreting data and designing new experiments.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.

-

Reagents: Recombinant human AKR1C3 enzyme, NADPH (cofactor), a suitable substrate (e.g., 9,10-phenanthrenequinone or a steroid precursor), and the test inhibitor.

-

Procedure: a. The reaction is initiated by mixing the enzyme, NADPH, and the test inhibitor at various concentrations in a suitable buffer. b. The substrate is added to start the reaction. c. The rate of NADPH consumption is monitored over time by measuring the decrease in absorbance at 340 nm using a spectrophotometer. d. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. e. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against inhibitor concentration.[14]

Cell-Based Steroid Metabolism Assay

This assay evaluates the effect of an inhibitor on steroid hormone production in a cellular context.

-

Cell Culture: Cancer cell lines known to express AKR1C3 (e.g., LAPC4, 22RV1 for prostate cancer; MCF-7 for breast cancer) are cultured under appropriate conditions.

-

Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period.

-

Substrate Addition: A precursor steroid (e.g., androstenedione for testosterone production, estrone for estradiol production) is added to the cell culture medium.

-

Hormone Quantification: After incubation, the cell culture supernatant and/or cell lysates are collected. The concentrations of the resulting steroid hormones (e.g., testosterone, estradiol) are measured using sensitive analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The reduction in hormone production in inhibitor-treated cells is compared to vehicle-treated control cells to determine the inhibitory effect.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Androgen and Estrogen Synthesis Pathways

The following diagrams illustrate the central role of AKR1C3 in the synthesis of potent androgens and estrogens, and where an inhibitor like this compound would exert its effect.

Caption: Steroidogenic pathways illustrating AKR1C3's role and the point of inhibition.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the typical experimental process for evaluating a novel AKR1C3 inhibitor.

Caption: A streamlined workflow for the preclinical evaluation of an AKR1C3 inhibitor.

Conclusion

AKR1C3 is a well-validated therapeutic target for hormone-dependent cancers due to its central role in the production of potent androgens and estrogens. Inhibition of AKR1C3 effectively reduces the synthesis of testosterone and can modulate estradiol levels, thereby attenuating the signaling pathways that drive cancer cell proliferation. While specific data for "this compound" remains elusive in the public domain, the established methodologies and the effects of other known inhibitors provide a strong foundation for understanding its potential therapeutic utility. Further research and publication of data on novel inhibitors are crucial for advancing the clinical development of this promising class of anti-cancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. frontiersin.org [frontiersin.org]

- 14. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early-Stage Research on the Biological Activity of Akr1C3-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1] Its overexpression is implicated in the progression of various malignancies, particularly castration-resistant prostate cancer (CRPC), by contributing to intratumoral androgen synthesis and conferring resistance to standard therapies.[1][2] As such, AKR1C3 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the early-stage biological activity of Akr1C3-IN-8, a potent and selective inhibitor of AKR1C3.

Core Biological Activity of this compound

This compound, also identified as "compound 5" in its discovery publication, is a novel inhibitor of AKR1C3 based on a hydroxytriazole scaffold.[3][4] Early-stage research has demonstrated its high potency and selectivity for AKR1C3, translating into significant anti-tumor activity in prostate cancer cell models.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of this compound.

| Parameter | Value | Assay Type | Notes |

| IC50 vs. AKR1C3 | 0.069 µM | Recombinant Enzyme Inhibition | Potent inhibition of the target enzyme.[3][4][5] |

| Selectivity vs. AKR1C2 | >1500-fold | Recombinant Enzyme Inhibition | High selectivity over the closely related AKR1C2 isoform.[4] |

| IC50 vs. 22RV1 cells | 52.06 ± 0.99 µM | Cell Proliferation | Demonstrates anti-proliferative effects in a prostate cancer cell line. |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment | Effect | Assay Type |

| 22RV1 | This compound (0.5 µM) | ~20% inhibition of testosterone production | Cellular Assay (ELISA) |

| 22RV1 | This compound (50 µM) | ~50-fold reduction in testosterone production | Cellular Assay (ELISA) |

Table 2: Effect of this compound on Testosterone Production[4]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of AKR1C3.[3][4] In the context of prostate cancer, AKR1C3 plays a pivotal role in the conversion of weak androgens, such as androstenedione (AD), into potent androgens like testosterone.[1] By inhibiting AKR1C3, this compound effectively blocks this critical step in the androgen synthesis pathway within cancer cells, leading to a reduction in the levels of androgens that drive tumor growth and proliferation.[4] This mechanism is particularly relevant in CRPC, where cancer cells can become resistant to androgen deprivation therapies by upregulating their own androgen production.[1]

Signaling Pathways and Experimental Workflows

AKR1C3 Signaling Pathway in Prostate Cancer

References

- 1. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

Akr1C3-IN-8: A Technical Guide to a Potent and Selective Chemical Probe for AKR1C3 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a pivotal role in the biosynthesis of potent androgens and estrogens, as well as in the metabolism of prostaglandins. Due to its significant upregulation in various hormone-dependent cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers, and its role in chemotherapy resistance, AKR1C3 has emerged as a compelling therapeutic target. Chemical probes are indispensable tools for dissecting the biological functions of proteins like AKR1C3 and for validating their therapeutic potential. This technical guide provides an in-depth overview of Akr1C3-IN-8, a potent and selective chemical probe for studying AKR1C3 function.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of AKR1C3. Its potency and selectivity make it a valuable tool for elucidating the specific roles of AKR1C3 in cellular signaling pathways and disease models.

Quantitative Data Presentation

The efficacy and selectivity of a chemical probe are paramount. The following tables summarize the inhibitory potency of this compound and other representative AKR1C3 inhibitors against AKR1C3 and its closely related isoforms.

Table 1: Inhibitory Potency of this compound

| Compound | Target | IC50 (µM) | Reference |

| This compound | AKR1C3 | 0.069 | [1][2][3][4] |

Table 2: Selectivity Profile of Representative AKR1C3 Inhibitors

| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Reference |

| AKR1C3-IN-1 | 20.3 | >30 | 0.013 | >30 | [5] |

| AKR1C3-IN-6 | - | 73.23 | 0.31 | - | [2][3] |

Note: A higher IC50 value indicates lower potency. The selectivity of a probe is determined by comparing its potency against the primary target versus other related proteins.

Experimental Protocols

To facilitate the use of this compound as a research tool, this section provides a detailed methodology for a common assay used to determine the inhibitory activity of compounds against AKR1C3.

Protocol: In Vitro AKR1C3 Inhibition Assay using a Fluorescent Probe

This protocol describes a competitive fluorescence-based assay to measure the enzymatic activity of AKR1C3 and determine the potency of inhibitors.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Fluorescent ketone probe (e.g., coumberone)

-

This compound or other test inhibitors

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant AKR1C3 in a suitable storage buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of the fluorescent ketone probe in DMSO.

-

Prepare serial dilutions of this compound and any control inhibitors in DMSO.

-

-

Assay Reaction:

-

In each well of a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

This compound or vehicle (DMSO)

-

Recombinant AKR1C3 enzyme

-

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the fluorescent ketone probe and NADPH.

-

The final reaction volume is typically 100-200 µL.

-

-

Data Acquisition:

-

Immediately after adding the substrate/cofactor mix, measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe (e.g., for coumberol, the product of coumberone reduction, excitation/emission is ~380/460 nm) over a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the control wells (containing vehicle instead of inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

AKR1C3 Signaling Pathways and Experimental Workflows

AKR1C3 is implicated in multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for characterizing an AKR1C3 inhibitor.

Conclusion

This compound serves as a potent and selective chemical probe for the investigation of AKR1C3's multifaceted roles in health and disease. Its well-characterized inhibitory activity allows for precise interrogation of AKR1C3-dependent pathways. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to empower researchers in utilizing this compound for their studies. The continued application of such well-defined chemical probes will undoubtedly accelerate our understanding of AKR1C3 biology and facilitate the development of novel therapeutics targeting this important enzyme.

References

- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the aldo-keto reductase superfamily.[1][2] This enzyme is a critical mediator in the biosynthesis of potent androgens and estrogens and is also involved in prostaglandin metabolism.[3][4][5] AKR1C3 catalyzes the conversion of weaker steroids like androstenedione to potent testosterone and estrone to 17β-estradiol.[4][6] Due to its role in supplying activating ligands to the androgen and estrogen receptors, AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, making it a significant therapeutic target.[1][6][7] Inhibition of AKR1C3 can block the intratumoral production of potent androgens, offering a strategy to overcome resistance to existing cancer therapies.[4][5][6]

While specific quantitative data and established protocols for a compound designated "Akr1C3-IN-8" are not detailed in currently available scientific literature, this document provides a comprehensive, representative protocol for conducting an in vitro enzyme inhibition assay for AKR1C3. This protocol can be adapted by researchers for testing novel inhibitors like this compound.

Signaling Pathways and Role of AKR1C3

AKR1C3 plays a multifaceted role in cellular signaling, primarily through its enzymatic activity in steroid and prostaglandin metabolism. In hormone-dependent cancers, it provides potent androgens (testosterone and dihydrotestosterone) that activate the Androgen Receptor (AR), promoting tumor cell proliferation and survival.[2][4][5] Furthermore, AKR1C3 metabolizes prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[3][5] This action has two key consequences: it generates PGF2α, which can activate proliferative signaling cascades like the MAPK and PI3K/Akt pathways, and it reduces the availability of PGD2, which would otherwise convert to anti-proliferative ligands for PPARγ.[3][5] The overexpression of AKR1C3 is therefore linked to increased proliferation, metastasis, and resistance to therapy.[2][4][8]

Caption: AKR1C3 signaling in steroid and prostaglandin pathways.

Principle of the Assay

The in vitro enzyme inhibition assay for AKR1C3 quantitatively measures the ability of a test compound to inhibit the enzymatic activity of recombinant human AKR1C3. The protocol is based on a spectrophotometric or fluorometric method that monitors the change in NADPH concentration. AKR1C3 utilizes NADPH as a cofactor to reduce its substrates.[6] The rate of NADPH oxidation to NADP+ is directly proportional to the enzyme's activity. This can be measured by the decrease in absorbance at 340 nm or by the fluorescence of NADPH.[9] By comparing the rate of reaction in the presence and absence of an inhibitor, the percentage of inhibition can be determined, and key parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

Experimental Protocol: AKR1C3 Enzyme Inhibition Assay

This protocol describes a representative method for determining the inhibitory potential of a compound against purified, recombinant human AKR1C3 enzyme.

1. Materials and Reagents

-

Recombinant Human AKR1C3 Enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

AKR1C3 Substrate: e.g., S-tetralol or 9,10-phenanthrenequinone (PQ)[9]

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.0

-

96-well UV-transparent or black microplates

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Excitation ~340 nm, Emission ~460 nm)

-

DMSO (Dimethyl sulfoxide)

2. Assay Workflow

Caption: General workflow for an AKR1C3 in vitro inhibition assay.

3. Detailed Procedure

-

Prepare Stock Solutions:

-

Dissolve the test inhibitor (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

-

Prepare serial dilutions of the inhibitor stock in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 1%).

-

Prepare stock solutions of NADPH and the substrate (e.g., S-tetralol) in the assay buffer.

-

-

Set Up the Assay Plate:

-

The assay should be performed in a total volume of 100-200 µL per well.

-

Test Wells: Add assay buffer, the desired concentration of the test inhibitor, and the AKR1C3 enzyme.

-

Positive Control Wells (No Inhibition): Add assay buffer, DMSO (at the same final concentration as the test wells), and the AKR1C3 enzyme.

-

Negative Control Wells (No Enzyme): Add assay buffer and DMSO.

-

Gently mix the plate and pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Initiate and Measure the Reaction:

-

Initiate the enzymatic reaction by adding a mixture of NADPH and the substrate to all wells. Final concentrations should be optimized, but representative values are ~200 µM for NADP+ and a substrate concentration near its Km value.[10]

-

Immediately place the plate in a microplate reader.

-

Measure the decrease in absorbance at 340 nm (or increase in fluorescence) kinetically over 15-30 minutes, taking readings every 30-60 seconds.

-

4. Data Analysis

-

Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve (absorbance/fluorescence vs. time).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100%

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism, R).

Data Presentation: Inhibitory Activity of Known AKR1C3 Inhibitors

While data for this compound is not available, the following table summarizes the IC50 values for several other known AKR1C3 inhibitors to provide a comparative context for researchers.

| Inhibitor Class | Compound Example | AKR1C3 IC50 (nM) | Selectivity over AKR1C2 | Reference |

| N-Phenyl-Aminobenzoate | Derivative 27 (S19-1035) | 3.04 | >3289-fold | [7] |

| Steroidal | Cholest-4-ene-3,6-dione (KS) | 30,000 | Not specified | [2] |

| NSAID Analogue | CBM | 11,400 | Not specified | [2] |

| Phenyl-Trifluoromethyl-Urea | PTUPB | ~65 | >100-fold vs COX-2 | [11] |

| N-phenylsulfonyl indole | Patented Compound | 90 | >100-fold vs 17βHSD3 | [5] |

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, pH, buffer composition). The data presented is for comparative purposes only.[10] Researchers should always include reference compounds in their own assays.

References

- 1. AKR1C3 - Wikipedia [en.wikipedia.org]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of AKR1C3 Inhibitors in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Note: While the specific inhibitor "Akr1c3-IN-8" was requested, a comprehensive literature search did not yield specific data or protocols for this compound. Therefore, these application notes and protocols are based on the well-characterized effects of other potent and widely used AKR1C3 inhibitors in prostate cancer cell line models, such as Indomethacin and other small molecules. These protocols provide a robust framework for investigating the effects of any novel AKR1C3 inhibitor.

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1][2] It catalyzes the conversion of weaker androgens, such as androstenedione (AD), into potent androgens like testosterone (T) and subsequently dihydrotestosterone (DHT).[3][4] Elevated expression of AKR1C3 is frequently observed in prostate cancer, particularly in castration-resistant prostate cancer (CRPC), where it contributes to intratumoral androgen synthesis, sustained androgen receptor (AR) signaling, and resistance to therapies like enzalutamide.[4][5][6] Inhibition of AKR1C3 has emerged as a promising therapeutic strategy to overcome treatment resistance and suppress prostate cancer progression.[1][7][8]

These application notes provide an overview of the cellular effects of AKR1C3 inhibition in prostate cancer cell lines and detailed protocols for key in vitro experiments to assess the efficacy of AKR1C3 inhibitors.

Cellular Effects of AKR1C3 Inhibition in Prostate Cancer Cell Lines

Inhibition of AKR1C3 in prostate cancer cell lines, particularly those with high endogenous AKR1C3 expression (e.g., 22Rv1, DuCaP) or those engineered to overexpress AKR1C3, has been shown to elicit several key anti-cancer effects:

-

Suppression of Androgen Synthesis: AKR1C3 inhibitors block the conversion of androgen precursors to testosterone and DHT, leading to reduced intracellular androgen levels.[9]

-

Inhibition of Cell Proliferation: By depleting the pool of potent androgens that drive AR signaling, AKR1C3 inhibitors can significantly reduce the proliferation of androgen-dependent and castration-resistant prostate cancer cells.[3]

-

Induction of Apoptosis: Reduced AR signaling due to AKR1C3 inhibition can lead to the induction of apoptosis in prostate cancer cells.

-

Inhibition of Cell Migration and Invasion: AKR1C3 has been implicated in promoting epithelial-to-mesenchymal transition (EMT) and metastasis. Its inhibition can suppress the migratory and invasive potential of prostate cancer cells.[10]

-

Re-sensitization to Anti-androgen Therapies: In castration-resistant models, inhibiting AKR1C3 can restore sensitivity to AR-targeted therapies like enzalutamide.[7][8]

Data Presentation: Efficacy of AKR1C3 Inhibitors

The following tables summarize quantitative data for various AKR1C3 inhibitors in different prostate cancer cell lines. This data can serve as a benchmark when evaluating novel inhibitors.

Table 1: Inhibitory Concentration (IC50) of Select AKR1C3 Inhibitors

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| Berberine | 22Rv1 (AKR1C3-overexpressing) | Enzymatic Activity | 4.08 µM | [11] |

| Chalcone 23 | - | AKR1C3 Inhibition | 1.08 µM | [3] |

| PTUPB | - | AKR1C3 Enzymatic Activity | ~65 nM | [1] |

| Indomethacin | DuCaP | Cell Proliferation | ~20 µM | [3] |

Table 2: Effects of AKR1C3 Inhibitors on Androgen Production and Cell Viability

| Inhibitor | Cell Line | Treatment Concentration | Effect on Testosterone Levels | Effect on Cell Viability | Reference |

| SN33638 | 22RV1 | 10 µM | 50.8% inhibition | - | [9] |

| SN33638 | LAPC4 (AKR1C3-overexpressing) | 10 µM | 96.8% inhibition | - | [9] |

| Indomethacin | DuCaP | 10-25 µM | Significant Reduction | Significant Inhibition | [2] |

| PTUPB | C4-2B MDVR | Not specified | Significant Reduction | - | [1] |

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the effects of AKR1C3 inhibitors on prostate cancer cell lines.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of an AKR1C3 inhibitor on the proliferation of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1, DU145, PC-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

AKR1C3 inhibitor stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the AKR1C3 inhibitor in complete growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the AKR1C3 inhibitor. Include a vehicle control (medium with solvent only).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, add 20 µL of the MTS/MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis for AKR1C3 and Signaling Proteins

This protocol is for assessing the effect of an AKR1C3 inhibitor on the expression of AKR1C3 and downstream signaling proteins.

Materials:

-

Prostate cancer cells

-

6-well cell culture plates

-

AKR1C3 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKR1C3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-AR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the AKR1C3 inhibitor at the desired concentrations for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[12]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 3: Transwell Cell Migration Assay

This protocol is to evaluate the effect of an AKR1C3 inhibitor on the migratory capacity of prostate cancer cells.

Materials:

-

Prostate cancer cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

AKR1C3 inhibitor

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution (0.5% in 25% methanol)

-

Microscope

Procedure:

-

Culture prostate cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add the desired concentration of the AKR1C3 inhibitor to the cell suspension.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 12-24 hours at 37°C.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the inhibitor-treated groups to the vehicle control.

Protocol 4: Measurement of Intracellular Androgens by LC-MS/MS

This protocol provides a general workflow for quantifying intracellular testosterone and DHT levels following treatment with an AKR1C3 inhibitor.

Materials:

-

Prostate cancer cells

-

AKR1C3 inhibitor

-

Androgen precursor (e.g., androstenedione)

-

Cell scrapers

-

Solvents for extraction (e.g., methanol, methyl tert-butyl ether)

-

Internal standards (deuterated testosterone and DHT)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture prostate cancer cells in a suitable format (e.g., 10 cm dishes) to a high density.

-

Treat the cells with the AKR1C3 inhibitor in the presence of an androgen precursor (e.g., 10 nM androstenedione) for a specified duration (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the steroids using an appropriate organic solvent extraction method.

-

Add internal standards to the samples for accurate quantification.

-

Evaporate the solvent and reconstitute the steroid extract in a suitable mobile phase.

-

Analyze the samples using a validated LC-MS/MS method to separate and quantify testosterone and DHT.[15]

-

Normalize the androgen levels to the total protein concentration or cell number of the sample.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by AKR1C3

Caption: AKR1C3 signaling pathways in prostate cancer.

General Experimental Workflow for Evaluating an AKR1C3 Inhibitor

Caption: Workflow for assessing an AKR1C3 inhibitor.

These application notes and protocols provide a comprehensive guide for researchers to investigate the role of AKR1C3 and the therapeutic potential of its inhibitors in prostate cancer. The provided methodologies are robust and can be adapted for the specific needs of the research question and the characteristics of the inhibitor being studied.

References

- 1. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.3 Transwell Migration Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]

- 10. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testosterone and dihydrotestosterone tissue levels in recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Akr1C3 Inhibitors in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is an enzyme implicated in the progression and therapeutic resistance of various cancers, including breast cancer.[1][2][3] In breast cancer, AKR1C3 contributes to the intratumoral synthesis of potent estrogens and androgens, which can stimulate hormone receptor-positive tumor growth.[4][5] Furthermore, elevated AKR1C3 expression is strongly associated with resistance to chemotherapy, particularly anthracyclines like doxorubicin (DOX), by metabolizing these drugs into less active forms.[1][2][3] This makes AKR1C3 a compelling target for therapeutic intervention, especially in drug-resistant breast cancers.

Akr1C3-IN-8 is a novel research compound identified as a potent inhibitor of AKR1C3.[6] It belongs to a series of inhibitors based on a hydroxytriazole scaffold.[6][7][8] However, published research on this compound has primarily focused on its effects in prostate cancer cell lines, with limited to no specific data currently available regarding its application in breast cancer models.[6][7]

Therefore, this document will provide detailed application notes and protocols for the use of a representative, highly potent, and selective AKR1C3 inhibitor, S19-1035 , in breast cancer research, based on findings from recent studies.[1] These protocols are designed to be adaptable for other selective AKR1C3 inhibitors, including this compound, as they become more widely studied.

Mechanism of Action in Doxorubicin Resistance

Overexpression of AKR1C3 in breast cancer cells, such as the MCF-7 cell line, confers resistance to doxorubicin. One of the key mechanisms involves the AKR1C3-mediated loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1][9] The loss of PTEN leads to the constitutive activation of the pro-survival PI3K/Akt signaling pathway.[1][9] Activated Akt (phosphorylated Akt) inhibits apoptosis, thereby reducing the cytotoxic effects of doxorubicin.[1] Selective AKR1C3 inhibitors, like S19-1035, can reverse this resistance by blocking AKR1C3 activity, which in turn restores PTEN levels, leading to decreased Akt phosphorylation and re-sensitization of the cancer cells to doxorubicin-induced apoptosis.[1]

Data Presentation

The following tables summarize the inhibitory potency of selected AKR1C3 inhibitors and their efficacy in reversing doxorubicin resistance in breast cancer cells.

| Inhibitor | Target | IC50 Value (nM) | Selectivity vs. other AKR1C isoforms | Reference |

| S19-1035 | AKR1C3 | 3.04 | >3289-fold | [1] |

| This compound (cpd 5) | AKR1C3 | Data not available in breast cancer models | Potent and selective in prostate cancer models | [6][7] |

| SN33638 | AKR1C3 | Low nanomolar | >300-fold | [10] |

| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Resistance | Reference |

| MCF-7 (Parental) | Doxorubicin alone | ~0.1 | 1 | [11] |

| MCF-7/AKR1C3 (Overexpressing) | Doxorubicin alone | Increased by 3.2-fold vs. parental | 3.2 | [9] |

| MCF-7/DOX (Resistant) | Doxorubicin alone | >10 | >100 | [2][11] |

| MCF-7/AKR1C3 | Doxorubicin + AKR1C3 Inhibitor (e.g., S19-1035) | Significantly reduced | Resistance reversed | [1] |

Experimental Protocols

Cell Culture and Establishment of Doxorubicin-Resistant (MCF-7/DOX) Cell Line

Objective: To culture human breast cancer cell lines and develop a doxorubicin-resistant subline for testing AKR1C3 inhibitors.

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Doxorubicin hydrochloride

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To establish the MCF-7/DOX resistant line, expose parental MCF-7 cells to gradually increasing concentrations of doxorubicin, starting from a low concentration (e.g., 1 nM).[11]

-

Allow the cells to stabilize and grow at each concentration before doubling the doxorubicin dose.

-

This process is continued until the cells are able to proliferate in a high concentration of doxorubicin (e.g., 1 µM).[11]

-

The resulting MCF-7/DOX cell line should be continuously maintained in media containing doxorubicin to retain the resistance phenotype.

-

Periodically verify the overexpression of AKR1C3 in the resistant cell line via Western Blot or qPCR.

Cell Viability Assay (CCK-8) to Evaluate Reversal of Doxorubicin Resistance

Objective: To quantify the ability of an AKR1C3 inhibitor to sensitize AKR1C3-overexpressing or doxorubicin-resistant breast cancer cells to doxorubicin.

Materials:

-

MCF-7/DOX or MCF-7/AKR1C3 cells

-

Parental MCF-7 cells (as a control)

-

96-well plates

-

Doxorubicin

-

AKR1C3 inhibitor (e.g., S19-1035, dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed 5,000 cells per well in 96-well plates and allow them to adhere for 24 hours.

-

Prepare serial dilutions of doxorubicin.

-

Treat the cells with the doxorubicin dilutions in the presence or absence of a fixed, non-toxic concentration of the AKR1C3 inhibitor (e.g., 1 µM S19-1035). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include wells with untreated cells and cells treated with the AKR1C3 inhibitor alone as controls.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC50 values for doxorubicin in each condition.

Western Blot Analysis of the AKR1C3-PTEN/Akt Pathway

Objective: To investigate the effect of the AKR1C3 inhibitor on the expression and phosphorylation of key proteins in the AKR1C3 signaling pathway.

Materials:

-

MCF-7/DOX or MCF-7/AKR1C3 cells

-

AKR1C3 inhibitor

-

Doxorubicin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AKR1C3, anti-PTEN, anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the AKR1C3 inhibitor, doxorubicin, or a combination for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify band intensities relative to the loading control.

Visualizations

Conclusion and Future Directions

AKR1C3 is a significant driver of chemotherapy resistance in breast cancer. The use of potent and selective AKR1C3 inhibitors presents a promising strategy to overcome this resistance and enhance the efficacy of standard chemotherapeutic agents like doxorubicin. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of AKR1C3 inhibitors in preclinical breast cancer models. Future research should focus on in vivo studies using xenograft models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of novel inhibitors like this compound. Furthermore, exploring the role of AKR1C3 inhibitors in overcoming resistance to other therapies, such as hormone therapy, is a valuable avenue for future investigation.[3]

References

- 1. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. new-aldo-keto-reductase-1c3-akr1c3-inhibitors-based-on-the-hydroxytriazole-scaffold - Ask this paper | Bohrium [bohrium.com]

- 9. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 [frontiersin.org]

- 11. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Overcoming Enzalutamide Resistance in Prostate Cancer with Akr1C3-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] However, a significant number of patients develop resistance to enzalutamide, leading to disease progression.[2][3] One of the key mechanisms driving this resistance is the upregulation of aldo-keto reductase family 1 member C3 (AKR1C3).[1][2][3][4] AKR1C3 is a steroidogenic enzyme that catalyzes the synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from precursor molecules.[3][4] Increased intratumoral androgen production by AKR1C3 can reactivate AR signaling despite the presence of enzalutamide, rendering the treatment ineffective.[1][3]

Akr1C3-IN-8 is a novel inhibitor of AKR1C3 designed to counteract this resistance mechanism. By specifically targeting AKR1C3, this compound aims to reduce the intratumoral androgen levels, thereby re-sensitizing enzalutamide-resistant prostate cancer cells to treatment. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its investigation in a research setting.

Mechanism of Action

Enzalutamide resistance mediated by AKR1C3 involves a clear signaling pathway. In enzalutamide-resistant prostate cancer cells, the expression of AKR1C3 is significantly elevated.[3][5] This leads to an increase in the conversion of adrenal androgens and other precursors into testosterone and DHT. The elevated levels of these potent androgens compete with enzalutamide for binding to the AR. This competitive inhibition by high concentrations of androgens effectively reactivates the AR, leading to the transcription of AR target genes that promote tumor growth and survival.

This compound inhibits the enzymatic activity of AKR1C3. This inhibition blocks the synthesis of testosterone and DHT within the tumor microenvironment. As a result, the pool of androgens available to activate the AR is diminished, allowing enzalutamide to effectively antagonize the receptor. The combination of this compound and enzalutamide is therefore expected to synergistically inhibit the growth of enzalutamide-resistant prostate cancer.

Data Presentation

The following tables summarize the expected quantitative data from in vitro and in vivo studies investigating the efficacy of this compound in overcoming enzalutamide resistance. Please note that specific values for this compound are illustrative and should be determined experimentally.

Table 1: In Vitro Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) | Fold Sensitization to Enzalutamide |

| C4-2B-MDVR | Enzalutamide | >20 | - |

| C4-2B-MDVR | This compound | Value to be determined | - |

| C4-2B-MDVR | Enzalutamide + this compound (1 µM) | Value to be determined | Value to be determined |

| CWR22Rv1 | Enzalutamide | >20 | - |

| CWR22Rv1 | This compound | Value to be determined | - |

| CWR22Rv1 | Enzalutamide + this compound (1 µM) | Value to be determined | Value to be determined |

C4-2B-MDVR and CWR22Rv1 are enzalutamide-resistant prostate cancer cell lines with high AKR1C3 expression.[3][5]

Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Change in Serum PSA Levels |

| Vehicle Control | Value to be determined | - | Value to be determined |

| Enzalutamide (25 mg/kg) | Value to be determined | Value to be determined | Value to be determined |

| This compound (dose to be determined) | Value to be determined | Value to be determined | Value to be determined |

| Enzalutamide + this compound | Value to be determined | Value to be determined | Value to be determined |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the effect of this compound on the viability of enzalutamide-resistant prostate cancer cells.

Materials:

-

Enzalutamide-resistant prostate cancer cell lines (e.g., C4-2B-MDVR, CWR22Rv1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Enzalutamide (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[6]

-

Treat the cells with increasing concentrations of this compound, enzalutamide, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7] Then, add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7]

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is for assessing the protein levels of AKR1C3, AR, and downstream AR targets like Prostate-Specific Antigen (PSA).

Materials:

-

Treated cells from a 6-well plate format

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AKR1C3, AR, PSA, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Enzalutamide-Resistant Xenograft Model

This protocol describes the in vivo evaluation of this compound in a mouse xenograft model of enzalutamide-resistant prostate cancer.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice)

-

Enzalutamide-resistant prostate cancer cells (e.g., C4-2B-MDVR or CWR22Rv1)

-

Matrigel

-

This compound formulation for in vivo administration

-

Enzalutamide formulation for in vivo administration

-

Calipers for tumor measurement

-

Equipment for blood collection (for PSA analysis)

Procedure:

-

Subcutaneously inject 1-2 x 10^6 enzalutamide-resistant prostate cancer cells mixed with Matrigel into the flanks of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, enzalutamide, this compound, and the combination of enzalutamide and this compound.

-

Administer the treatments as per the determined schedule (e.g., daily oral gavage).

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, collect blood for serum PSA analysis and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate tumor growth inhibition and assess any treatment-related toxicity.

Visualizations

References

- 1. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for Studying Hormone-Dependent Malignancies with Akr1C3-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2] It plays a pivotal role in converting weaker steroid precursors into more active forms, such as the conversion of androstenedione to testosterone and estrone to 17β-estradiol.[1][3][4] This enzymatic activity is crucial in the progression of hormone-dependent malignancies, including prostate, breast, and endometrial cancers, by providing a local supply of hormones that fuel cancer cell proliferation and survival.[1][2][5]

Elevated expression of AKR1C3 is observed in various cancers and is often associated with poor prognosis and resistance to therapies.[2][5][6][7] In prostate cancer, AKR1C3 contributes to the development of castration-resistant prostate cancer (CRPC) by enabling intratumoral androgen synthesis, thus circumventing androgen deprivation therapies.[8] In breast cancer, AKR1C3 can increase the local production of estrogens, promoting the growth of estrogen receptor-positive (ER+) tumors.[7]

Akr1C3-IN-8 is a potent and selective inhibitor of AKR1C3, demonstrating significant antitumor activity. With a reported IC50 value of 0.069 μM, it serves as a valuable tool for investigating the role of AKR1C3 in cancer biology and for preclinical evaluation of AKR1C3 inhibition as a therapeutic strategy.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on hormone-dependent malignancies.

Data Presentation

Table 1: In Vitro Potency of Selected AKR1C3 Inhibitors

| Inhibitor | IC50 (µM) for AKR1C3 | Target Malignancy Focus | Reference |

| This compound | 0.069 | General Antitumor | [3] |

| Akr1C3-IN-1 | 0.013 | General Antitumor | [9] |

| Akr1C3-IN-4 | 0.56 | Castration-Resistant Prostate Cancer | [1] |

| Akr1C3-IN-9 | 0.00892 | Doxorubicin-Resistant Breast Cancer | [10] |

| Indomethacin | ~10 | General Antitumor | [11] |

Signaling Pathways

The enzymatic activity of AKR1C3 directly impacts key signaling pathways involved in the growth and survival of hormone-dependent cancer cells. By producing potent androgens and estrogens, AKR1C3 activates the androgen receptor (AR) and estrogen receptor (ER), respectively. Furthermore, AKR1C3 is involved in prostaglandin metabolism, which can influence proliferative signaling through pathways such as MAPK/ERK and PI3K/Akt.[5][6][7]

Caption: Mechanism of this compound in hormone-dependent malignancies.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the effect of this compound on the viability of hormone-dependent cancer cell lines.

Materials:

-

Hormone-dependent cancer cell lines (e.g., LNCaP, VCaP for prostate cancer; MCF-7, T47D for breast cancer)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to achieve final concentrations ranging from 0.01 µM to 100 µM. A DMSO-only control should be included.

-

Replace the medium in the 96-well plate with medium containing the different concentrations of this compound.

-

Incubate for 48-72 hours.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for CCK-8).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the DMSO control.

-

Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the in vitro cell viability assay.

Protocol 2: Western Blot Analysis of AKR1C3 and Downstream Targets

This protocol assesses the effect of this compound on the protein levels of AKR1C3 and key proteins in related signaling pathways.

Materials:

-

Hormone-dependent cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKR1C3, anti-p-ERK, anti-ERK, anti-AR, anti-ERα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture and treat cells with this compound at desired concentrations (e.g., IC50 and 10x IC50) for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply chemiluminescent substrate and visualize protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Protocol 3: In Vivo Xenograft Study

This protocol evaluates the in vivo efficacy of this compound in a mouse xenograft model of hormone-dependent cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Hormone-dependent cancer cells (e.g., VCaP, MCF-7)

-

Matrigel

-

This compound

-

Vehicle control (e.g., corn oil, PEG300/Tween-80/saline)

-

Calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control.

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly.

-

Monitor mouse body weight and overall health.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

-

Compare tumor growth between the treatment and control groups to assess the efficacy of this compound.

-

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a valuable chemical probe for elucidating the role of AKR1C3 in the pathophysiology of hormone-dependent malignancies. The protocols outlined above provide a framework for researchers to investigate the in vitro and in vivo effects of this potent inhibitor. By studying the impact of this compound on cell viability, signaling pathways, and tumor growth, a deeper understanding of AKR1C3 as a therapeutic target can be achieved, potentially leading to the development of novel treatments for patients with hormone-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.org]

- 4. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Chemoresistance Mechanisms Using Akr1C3-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Emerging evidence has highlighted the overexpression of AKR1C3 in a variety of human cancers, where it plays a pivotal role in promoting tumor progression, metastasis, and, notably, resistance to chemotherapy.[2][3] AKR1C3-mediated chemoresistance is attributed to its ability to metabolize and inactivate various anticancer drugs, as well as its role in intricate signaling pathways that protect cancer cells from therapeutic insults.[4][5]